molecular formula C20H16O B11849771 2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone

2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone

Cat. No.: B11849771
M. Wt: 272.3 g/mol
InChI Key: FFTKVNVNRYNVTE-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone is a high-purity organic compound for research and development applications. This ketone features a 1,1'-biphenyl scaffold, a fundamental backbone in synthetic organic chemistry and natural products due to its presence in numerous medicinally active compounds and marketed drugs . The molecule consists of a phenylethanone group linked at the ortho position of a biphenyl system. Biphenyl derivatives are significant intermediates in organic chemistry and serve as versatile platforms in medicinal chemistry . They are commonly synthesized via cross-coupling reactions, such as the Kumada coupling, or through Friedel-Crafts acylation reactions . In Friedel-Crafts acylation, an acyl group is introduced to an aromatic ring using an acyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃), forming a carbon-carbon bond via electrophilic aromatic substitution . This ketone is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1-phenyl-2-(2-phenylphenyl)ethanone

InChI

InChI=1S/C20H16O/c21-20(17-11-5-2-6-12-17)15-18-13-7-8-14-19(18)16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

FFTKVNVNRYNVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 1,1 Biphenyl 2 Yl 1 Phenylethanone and Analogues

Direct Synthetic Approaches

Direct approaches focus on forming the key carbon-carbon bonds of the ethanone (B97240) unit or functionalizing the alpha-carbon adjacent to the carbonyl group.

Carbonyl-Focused Reactions for Ethanone Formation

The formation of the ketone group can be achieved by reacting an organometallic derivative of 2-phenylbiphenyl with an appropriate electrophile containing the acetyl or phenylacetyl group. A prominent strategy in this category is the Directed ortho Metalation (DoM). In this method, an aromatic compound bearing a directing metalation group (DMG) is treated with a strong base, typically an organolithium reagent, to selectively deprotonate the ortho position. organic-chemistry.orgwikipedia.org For biphenyl (B1667301), while it lacks a classical heteroatom-based DMG, the phenyl substituent can direct lithiation to the 2-position under specific conditions.

The resulting 2-lithiobiphenyl can then react with a suitable electrophile, such as phenylacetonitrile (B145931) or a derivative of phenylacetic acid like phenylacetyl chloride, to construct the desired ethanone skeleton. Subsequent hydrolysis or workup would yield the final product. This approach offers high regioselectivity for the ortho position, which is often difficult to achieve through other methods. wikipedia.org

Alpha-Carbon Functionalization Strategies

Alpha-carbon functionalization involves forming the bond between the biphenyl ring and the carbon atom alpha to the ketone. This is a powerful and convergent approach, with the palladium-catalyzed α-arylation of ketone enolates being a premier example.

In this method, the enolate of acetophenone (B1666503) is coupled with a 2-halobiphenyl (e.g., 2-bromobiphenyl (B48390) or 2-iodobiphenyl). The reaction is catalyzed by a palladium complex, which typically consists of a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands, such as 2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl (XPhos), are often effective for these types of challenging cross-couplings involving sterically hindered substrates. capes.gov.br The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for generating the ketone enolate.

This reaction directly forms the C(sp²)-C(sp³) bond required in the target molecule and is tolerant of a wide variety of functional groups on both coupling partners.

Friedel-Crafts Acylation Approaches (for related biphenyl-substituted ethanones)

The Friedel-Crafts acylation is a classic method for synthesizing aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com However, when applied to biphenyl, this reaction exhibits strong regioselectivity that favors substitution at the para-position (4-position) of one of the phenyl rings. chegg.comrsc.org

The reaction of biphenyl with acetyl chloride and AlCl₃ predominantly yields 4-acetylbiphenyl (B160227) (1-([1,1'-biphenyl]-4-yl)ethan-1-one). chegg.comresearchgate.net This preference is due to both electronic and steric factors. The phenyl substituent is an activating group that directs electrophilic attack to the ortho and para positions. The para position is sterically much more accessible than the hindered ortho position, leading to it being the major product. rsc.org

Therefore, while Friedel-Crafts acylation is an excellent method for producing related para-substituted analogues, it is not a viable direct route for the synthesis of the ortho-substituted target compound, 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone.

SubstrateAcylating AgentCatalystSolventProductYieldReference
BiphenylAcetyl chlorideAlCl₃Methylene (B1212753) chloride4-AcetylbiphenylTheoretical chegg.com
BiphenylSuccinic anhydrideAlCl₃Dichloromethane4-Phenylbenzoyl-propionic acidN/A rsc.org
BiphenylOxalyl chlorideAlCl₃Dichloroethane1-([1,1′-biphenyl]-4-yl)ethan-1-oneN/A rsc.org

Cross-Coupling Strategies for Biphenyl Moiety Integration

These strategies focus on constructing the central biphenyl C-C bond at a late stage of the synthesis, offering high flexibility and functional group tolerance.

Palladium-Catalyzed Methods

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biphenyl synthesis. It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. udel.edu

To synthesize this compound, a convergent Suzuki coupling can be envisioned between two key fragments. The most direct route involves the coupling of 1-(2-bromophenyl)ethanone with phenylboronic acid . This approach builds the biphenyl linkage directly onto a pre-formed ketone structure. The reaction requires a palladium catalyst (e.g., palladium acetate (B1210297) or a preformed Pd(PPh₃)₄ complex), a phosphine ligand (like triphenylphosphine), and a base (such as sodium carbonate or potassium hydroxide) in a suitable solvent system, often aqueous n-propanol or toluene. udel.eduarkat-usa.org

While this specific reaction for the ortho-isomer is not extensively detailed, the feasibility is strongly supported by analogous and highly efficient couplings of 4-bromoacetophenone with various arylboronic acids to produce 4-aryl acetophenones. arkat-usa.org

Alternatively, one could couple 2-biphenylboronic acid with an electrophile that can be converted into the desired side chain, although this represents a less direct approach. sigmaaldrich.com The versatility of the Suzuki-Miyaura reaction, including its tolerance for carbonyl groups, makes it a highly attractive and strategic choice for accessing the target molecule and its analogues. mdpi.com

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, serves as a valuable, albeit indirect, method for accessing precursors to the target molecule. A potential synthetic strategy could involve the reaction of a 2-halobiphenyl with styrene. The resulting stilbene (B7821643) derivative could then be oxidized to yield the desired ketone. The Heck reaction is noted for its tolerance of diverse functional groups, making it a versatile tool in organic synthesis.

Table 1: Illustrative Heck Reaction Conditions for Analogous Systems

Aryl HalideAlkeneCatalystBaseSolvent
2-BromobiphenylStyrenePd(OAc)₂ / PPh₃Et₃NDMF
1-Iodo-2-phenylbenzeneMethyl acrylatePdCl₂(PPh₃)₂K₂CO₃MeCN

This data is representative of general Heck reaction protocols for similar substrates.

Sonogashira Reaction

A highly effective method for forming carbon-carbon bonds, the Sonogashira reaction, involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the synthesis of this compound, a 2-halobiphenyl could be coupled with phenylacetylene (B144264) to produce a diarylacetylene intermediate. Subsequent hydration of the alkyne would then yield the final ketone product. The mild reaction conditions required for the Sonogashira coupling have contributed to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

The reaction mechanism involves the formation of a copper acetylide, which then reacts with the palladium-aryl complex in the catalytic cycle. youtube.com

Table 2: Typical Sonogashira Reaction Parameters

Aryl HalideAlkynePalladium CatalystCopper Co-catalystBaseSolvent
2-IodobiphenylPhenylacetylenePd(PPh₃)₄CuIEt₃N / THFTHF
2-BromobiphenylPhenylacetylenePdCl₂(PPh₃)₂CuIPiperidineToluene

This data is representative of general Sonogashira reaction protocols for similar substrates.

Other Transition Metal-Catalyzed Couplings (e.g., Ullmann, Kumada, Negishi, Stille)

A variety of other transition metal-catalyzed reactions are indispensable for synthesizing the biphenyl core and attaching the phenacyl side chain. numberanalytics.com

Ullmann Reaction: This classic method utilizes copper to couple two aryl halide molecules, forming a symmetrical biaryl. vedantu.comiitk.ac.in While effective for creating the biphenyl structure from compounds like iodobenzene, the traditional Ullmann reaction often necessitates high temperatures. vedantu.combyjus.com Modern variations have improved the reaction's scope and conditions. organic-chemistry.org

Kumada Coupling: This reaction employs a nickel or palladium catalyst to couple a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.orgalchetron.com It is a powerful tool for forming carbon-carbon bonds but can be limited by its low tolerance for certain functional groups. openochem.org

Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, the Negishi coupling is catalyzed by nickel or palladium. bucknell.eduwikipedia.org This method is known for its high functional group tolerance and is widely used in the synthesis of complex organic molecules. wikipedia.org Recent advancements have even enabled enantioconvergent couplings of racemic organozinc reagents. chinesechemsoc.org

Stille Coupling: The Stille reaction uses a palladium catalyst to couple an organotin compound with an organic halide. wikipedia.orglibretexts.org A key advantage of this method is the stability of organostannane reagents to air and moisture and their tolerance of a wide range of functional groups. orgsyn.orgthermofisher.com However, the toxicity of tin compounds is a significant drawback. thermofisher.com

Table 3: Comparison of Other Cross-Coupling Reactions

ReactionOrganometallic ReagentCatalystKey AdvantagesKey Disadvantages
UllmannNone (Aryl Halides)CopperSimple starting materials iitk.ac.inHarsh conditions, limited scope wikipedia.org
KumadaGrignard (Organo-Mg)Ni or PdHigh reactivity of Grignard reagents wikipedia.orgLow functional group tolerance openochem.org
NegishiOrganozincNi or PdHigh functional group tolerance, high yields wikipedia.orgMoisture sensitivity of reagents
StilleOrganostannane (Organo-Sn)PdMild conditions, functional group tolerance thermofisher.comToxicity of tin compounds thermofisher.com

Multicomponent Reactions and Cascade Processes

Modern synthetic strategies often employ multicomponent reactions (MCRs) and cascade processes to enhance efficiency and atom economy. MCRs combine three or more reactants in a single step to form a product that contains structural elements from each starting material. For instance, a three-component Suzuki carbonylation can be used to synthesize diaryl ketones from aryl bromides, carbon monoxide, and aryl boronic acids. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org These processes are highly efficient for building molecular complexity. For example, a cascade reaction could be designed to first form an indole, which then undergoes further transformation to produce an α-(3-indolyl)ketone. acs.org

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving high levels of selectivity is a critical aspect of synthesizing complex molecules like this compound and its analogues.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of cross-coupling reactions, chemoselectivity can be achieved by carefully choosing the catalyst and reaction conditions. For example, palladium-catalyzed Kumada coupling has been shown to exhibit high chemoselectivity with functionalized aryl chlorides. arkat-usa.org

Regioselectivity: This is the control of the position at which a chemical bond is formed. In the synthesis of the target molecule, it is crucial to direct the coupling to the desired positions on the aromatic rings. The directing effects of substituents on the rings play a significant role in achieving regioselectivity.

Stereoselectivity: When a molecule contains chiral centers, controlling the three-dimensional arrangement of atoms is essential. While the parent compound is achiral, analogues can be chiral. Asymmetric catalysis, often employing chiral ligands, is used to synthesize specific enantiomers or diastereomers. acs.orgacs.org For instance, the synthesis of chiral α,α-diaryl ketones has been achieved with excellent enantioselectivity using chiral phosphoric acid catalysis. researchgate.net Similarly, axially chiral biaryl diketones have been synthesized stereoselectively through ring-opening reactions. mdpi.com The development of stereoselective methods is crucial as the 1,1-diarylalkane motif is present in many biologically active compounds. acs.org

Green Chemistry and Sustainable Synthesis Principles

The principles of green chemistry aim to make chemical processes more environmentally friendly. In the synthesis of this compound and its analogues, these principles can be applied in several ways:

Atom Economy: Designing syntheses that maximize the incorporation of starting materials into the final product. MCRs and cascade reactions are particularly beneficial in this regard. wikipedia.org

Catalysis: The use of catalysts, such as in the various cross-coupling reactions discussed, is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents that generate more waste. numberanalytics.com

Safer Solvents: Efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For example, some Suzuki reactions can be performed in water using specially designed catalysts. researchgate.net Continuous flow synthesis of diaryl ketones has been achieved using the eco-friendly solvent 2-methyltetrahydrofuran. nih.gov

Energy Efficiency: Developing reactions that can be run at lower temperatures and pressures reduces energy consumption.

Renewable Feedstocks: While not directly addressed in the provided search results for this specific compound, a general principle of green chemistry is the use of starting materials from renewable sources. pnas.org

Metal-Free Synthesis: The development of metal-free synthetic routes is a significant goal in sustainable chemistry to avoid the use of precious and often toxic metals. europa.eu For instance, the anodic coupling of phenols offers a metal-free method for biaryl synthesis. mdpi.com

By incorporating these principles, the synthesis of diaryl ketones can become more sustainable and efficient. acs.org

Chemical Reactivity and Transformation Mechanisms of 2 1,1 Biphenyl 2 Yl 1 Phenylethanone

Reactions Involving the Ethanone (B97240) Ketone Moiety

The ethanone portion of the molecule, specifically the ketone functional group and its adjacent α-carbon, serves as a primary site for a variety of chemical transformations. The polarity of the carbonyl group and the acidity of the α-hydrogens are the key drivers of its reactivity.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. This class of reactions is fundamental to ketone chemistry, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. The steric hindrance posed by the bulky biphenyl (B1667301) and phenyl groups influences the rate of addition.

Common nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with an acid catalyst results in the formation of a cyanohydrin.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, replacing the C=O bond with a C=C bond.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent(s) Product Type
Methyl Grignard CH₃MgBr, then H₃O⁺ Tertiary Alcohol
Phenyl Lithium PhLi, then H₃O⁺ Tertiary Alcohol
Cyanide KCN, HCl Cyanohydrin
Wittig Reagent Ph₃P=CH₂ Alkene

Reduction Pathways to Secondary Alcohols

The ketone functional group can be readily reduced to a secondary alcohol, specifically 1-phenyl-2-(o-biphenyl)ethanol. This transformation is a cornerstone of organic synthesis.

The choice of reducing agent determines the selectivity and reaction conditions:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily converts ketones to alcohols in protic solvents like ethanol (B145695) or methanol. chegg.com

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent that also efficiently reduces the ketone. chegg.com It requires an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, or Ni). While effective for ketones, it can also reduce the aromatic rings under more forcing conditions.

Biocatalytic reductions, often employing enzymes from microorganisms like Yarrowia lipolytica or Neofusicoccum parvum, have been shown to be effective for the asymmetric reduction of similar ketones like acetophenone (B1666503), producing chiral alcohols with high enantiomeric excess. researchgate.netnih.gov

Table 2: Common Reagents for Ketone Reduction

Reagent Typical Solvent Key Characteristics
Sodium Borohydride (NaBH₄) Methanol / Ethanol Mild, selective for carbonyls
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether / THF Powerful, less selective, requires anhydrous conditions
H₂ / Metal Catalyst (Pt, Pd, Ni) Ethanol, Ethyl Acetate (B1210297) Can also reduce other functional groups

Oxidation Pathways to Carboxylic Acids or Derivatives

Ketones are generally resistant to oxidation compared to aldehydes. Strong oxidizing agents under harsh conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl group.

Oxidative Cleavage: Reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid at high temperatures can cleave the ketone, breaking the C-C bond between the carbonyl carbon and the α-carbon to form carboxylic acids. For 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone, this would likely yield benzoic acid and 2-phenylbenzoic acid.

Baeyer-Villiger Oxidation: This reaction involves peroxy acids (like m-CPBA) and converts a ketone into an ester. The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The migratory aptitude of the attached groups determines the product. In this case, due to the higher migratory aptitude of the phenyl group over the substituted benzyl (B1604629) group, the primary product would be phenyl 2-([1,1'-biphenyl]-2-yl)acetate.

Alpha-Substitution and Condensation Reactions

The hydrogens on the methylene (B1212753) group (the α-carbon) situated between the biphenyl and carbonyl groups are acidic due to the electron-withdrawing effect of the carbonyl and the stabilizing resonance of the resulting enolate ion. msu.edulibretexts.org This acidity allows for a range of substitution and condensation reactions.

Enolate Formation: In the presence of a base, an α-hydrogen can be removed to form a nucleophilic enolate. youtube.com Strong bases, such as lithium diisopropylamide (LDA), ensure complete conversion to the enolate. msu.edu

Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate, typically resulting in the substitution of a single α-hydrogen with a halogen (Cl, Br, I). libretexts.org In basic conditions, the more reactive enolate leads to polyhalogenation if multiple α-hydrogens are present. msu.edu

Alkylation: The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, a key method for building more complex carbon skeletons. libretexts.org

Reactions Involving the Biphenyl Moiety

The biphenyl group consists of two connected phenyl rings, both of which can undergo electrophilic aromatic substitution. The reactivity and regioselectivity are influenced by the substituents on the rings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. uci.edu The mechanism proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. pitt.edulumenlearning.com

In this compound, the two rings of the biphenyl moiety have different substitution patterns, leading to distinct reactivity:

Unsubstituted Phenyl Ring: This ring is activated by the other phenyl ring to which it is attached. The phenyl group is an ortho, para-director. Therefore, electrophiles will preferentially add to the ortho (2') and para (4') positions of this ring. youtube.com The para position is generally favored due to less steric hindrance.

Substituted Phenyl Ring: This ring bears two substituents: the other phenyl group at C1 and the –CH₂C(=O)Ph group at C2. The phenyl group at C1 is an activating ortho, para-director. The –CH₂C(=O)Ph group is deactivating due to the electron-withdrawing ketone, but its alkyl spacer makes it an ortho, para-director. The combination of steric hindrance from the bulky C2 substituent and the electronic effects makes substitution on this ring more complex and generally less favored than on the unsubstituted ring.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Electrophile Reagent(s) Predicted Major Product(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ Substitution at the 4'-position of the unsubstituted ring
Bromination Br⁺ Br₂, FeBr₃ Substitution at the 4'-position of the unsubstituted ring
Friedel-Crafts Acylation RCO⁺ RCOCl, AlCl₃ Substitution at the 4'-position of the unsubstituted ring
Sulfonation SO₃ Fuming H₂SO₄ Substitution at the 4'-position of the unsubstituted ring

C-H Activation and Functionalization Strategies

The structure of this compound, an aromatic ketone, makes it an ideal substrate for C-H activation strategies. The carbonyl group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds on the adjacent aromatic rings.

Transition metal catalysis, particularly with palladium and rhodium, is a primary method for such transformations. nih.govnih.gov In palladium-catalyzed reactions, the ketone's oxygen atom can coordinate to the metal center, directing the activation to the proximal C-H bond on the biphenyl moiety. nih.gov This leads to the formation of a palladacycle intermediate, which can then react with various coupling partners to introduce new functional groups. For instance, palladium-catalyzed C-H bond oxygenation can produce ortho-acylphenols, a transformation that employs a ketone as the directing group. nih.gov Similarly, Rh(III)-catalyzed C-H activation can be used to form rhodacycle species from aromatic amides, which are then trapped for further reaction; a similar principle applies to ketones. nih.gov

These strategies are powerful tools for derivatizing the core structure of this compound, allowing for the introduction of aryl groups, oxygen-containing functionalities, and other substituents in a highly regioselective manner. nih.govuva.es The development of catalysts for the C-H activation of ketones using native functional groups is a significant area of research, aiming to broaden the scope of these reactions for complex molecule synthesis. nih.gov

Table 1: C-H Activation Strategies for Aromatic Ketones

Catalytic System Directing Group Position Functionalized Type of Functionalization Ref
Palladium(II) Acetate Ketone (C=O) ortho Oxygenation (C-O bond formation) nih.gov
Cationic Palladium(II) / MPANA Ligand Ketone (C=O) β-C(sp³) Arylation, Hydroxylation nih.gov
Rhodium(III) complex Amide (analogous) ortho Arylation, Lactonization nih.gov
Palladium(II) / Bipy-6-OH Ligand Aniline (analogous) ortho Arylation (C-C bond formation) uva.es

Rearrangement Processes

The carbon skeleton of this compound and its derivatives can undergo several types of rearrangement reactions, often catalyzed by acid. These transformations allow for significant structural reorganization to access different isomers or new molecular frameworks.

One of the most relevant transformations is the Pinacol Rearrangement . This reaction involves the 1,2-migration of an alkyl or aryl group in a 1,2-diol (vicinal diol) to form a ketone. wikipedia.org The precursor for this rearrangement can be synthesized from this compound via reduction of the carbonyl group and subsequent diol formation. Under acidic conditions, one of the hydroxyl groups is protonated and leaves as water, generating a carbocation. masterorganicchemistry.com The stability of this carbocation dictates the course of the reaction. chemistrysteps.com A subsequent 1,2-shift of a neighboring group (phenyl or biphenyl) to the carbocation center, driven by the formation of a stable oxonium ion, results in the rearranged ketone product. wikipedia.org Given the structure, the migratory aptitude of the phenyl versus the biphenyl group would be a key factor in determining the final product. chemistrysteps.com

Another potential transformation is the α-ketol rearrangement , which is the acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org This reaction is reversible, and the equilibrium favors the more thermodynamically stable product. wikipedia.org

Table 2: Key Steps in the Pinacol Rearrangement of a Vicinal Diol

Step Description Intermediate Species Ref
1 Protonation of a hydroxyl group by acid catalyst. Oxonium ion wikipedia.org
2 Loss of water to form a carbocation. Carbocation wikipedia.orgmasterorganicchemistry.com
3 1,2-migration of an adjacent alkyl or aryl group. Rearranged carbocation (transition state) wikipedia.orgucla.edu
4 Deprotonation of the resulting protonated ketone. Protonated ketone (oxonium ion) masterorganicchemistry.com

Catalytic Transformations

Organocatalysis in Transformations

Asymmetric organocatalysis provides a metal-free approach to induce stereoselectivity in reactions involving ketones. Small organic molecules can act as catalysts, activating the substrate through various non-covalent or covalent interactions. youtube.com For a substrate like this compound, which is an α,α-diaryl-substituted ketone, organocatalysis can be employed for enantioselective additions to the carbonyl group.

One prominent mode of activation is through the formation of an enamine or iminium ion . youtube.com Chiral secondary amines, such as proline, can condense with the ketone to form a chiral enamine, which then reacts with an electrophile. youtube.com Alternatively, chiral amines can catalyze reactions of α,β-unsaturated aldehydes that add to ketones. youtube.com

Hydrogen-bond catalysis is another powerful strategy. Chiral phosphoric acids, for example, can activate electrophiles and control the stereochemical outcome of a reaction. An efficient enantioselective synthesis of α,α-diarylketones has been developed using a one-pot reaction involving a visible light photoactivation step followed by a phosphoric acid-catalyzed transfer hydrogenation. nih.gov This method highlights the potential to construct chiral tertiary carbons at the α-position of ketones, a challenging transformation due to the risk of racemization. nih.gov

Table 3: Modes of Organocatalytic Activation for Ketones

Catalyst Type Mode of Activation Intermediate Formed Typical Reaction Ref
Chiral Secondary Amine (e.g., Proline) Covalent Catalysis Enamine Aldol (B89426) or Mannich reaction youtube.com
Chiral Imidazolidinone Covalent Catalysis Iminium ion Diels-Alder, Michael addition youtube.com
Chiral Phosphoric Acid Brønsted Acid / H-Bond Catalysis H-bonded complex Transfer Hydrogenation nih.gov
Chiral Phosphine (B1218219) Covalent Catalysis Enolate (from Michael addition) Morita-Baylis-Hillman reaction youtube.com

Metal-Catalyzed Reactions (e.g., cyclometallation)

Cyclometallation is a key metal-catalyzed process applicable to this compound. It involves an intramolecular C-H bond activation of a ligand to form a metallacycle, a stable ring structure containing a metal-carbon σ-bond. ub.es The ketone's oxygen atom can act as an anchor, coordinating to the metal center and directing C-H activation to the ortho-position of the biphenyl ring. nih.govub.es

Palladium(II) and Ruthenium(II) are common metals used for this purpose. ub.esresearchgate.net For example, the reaction of 2-phenylpyridine (B120327) with ruthenium carbonyl complexes leads to cyclometallated products. researchgate.net A similar reaction pathway is expected for this compound, where the ketone oxygen and the ortho-carbon of the biphenyl ring would form a five-membered metallacycle. This process, often referred to as a cyclopalladation or cycloruthenation reaction, generates a stable organometallic complex that can be isolated or used as a catalyst precursor for other transformations, such as Suzuki or Heck cross-coupling reactions. ub.es

Table 4: Examples of Cyclometallation Reactions

Metal Precursor Ligand Type (Analogue) Resulting Metallacycle Key Feature Ref
[RuCl(μ-Cl)(η⁶-C₆H₆)]₂ 2-Phenylpyridine Ru(II)-complex with C,N-chelation Formation of stable Ru-C σ-bond researchgate.net
Pd(OAc)₂ Acetophenone Oxime Ether Pd(II)-complex with C,N-chelation Ketone derivative as directing group researchgate.net
[RuMe(η-C₅H₅)(PPh₃)₂] Triphenylphosphine Ru(II)-complex with C,P-chelation ortho-metallation of PPh₃ ligand rsc.org
Mn₂(CO)₁₀ (not specified) Manganacycle Initiated by C-H activation researchgate.net

Fundamental Mechanistic Studies

Elucidation of Elementary Steps and Reaction Intermediates

Understanding the detailed reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For the reactions involving this compound, mechanistic studies focus on identifying the elementary steps and characterizing the transient intermediates.

In rhodium-catalyzed C-H activation , a combination of experimental and theoretical studies on related keto-aldehydes has elucidated a three-step pathway: (1) oxidative addition of the catalyst into a C-H bond, (2) insertion of the ketone's carbonyl group into the resulting rhodium-hydride bond, and (3) reductive elimination to form the final product. nih.govacs.org Kinetic isotope effects and computational studies have identified the ketone insertion as the turnover-limiting step. nih.govacs.org Intermediates such as monomeric rhodium catalysts and catalytically inactive rhodium carbonyl species have been identified. nih.govacs.org

In photochemical reactions , related compounds like 2,2-dimethoxy-2-phenylacetophenone (B1663997) have been studied to understand their free-radical photofragmentation pathways. rsc.org Such studies use techniques like CIDNP and ESR spectroscopy to identify and characterize radical intermediates, such as the dimethoxybenzyl and benzoyl radicals, and determine the kinetics of their subsequent reactions. rsc.org

Table 5: Elementary Steps and Intermediates in Catalytic Cycles

Reaction Type Elementary Steps Key Intermediates Method of Study Ref
Rh-catalyzed Hydroacylation Oxidative addition, Ketone insertion, Reductive elimination Rhodium hydride, Rhodium alkoxide Kinetics, DFT calculations nih.govacs.org
Rh-catalyzed Transfer Hydroarylation Alcohol exchange, β-carbon elimination, Ketone exchange, Migratory insertion Off-cycle chloride-ligated Rh complex Kinetics, in situ NMR, DFT nih.govacs.org
Mn-catalyzed C-H Activation C-H activation, Ligand-to-ligand H-transfer Manganacycle, Alkynylmanganese species DFT calculations researchgate.net
Pd-catalyzed C-H Arylation C-H cleavage, Reductive elimination Anionic Pd-complex DFT calculations uva.es
Pinacol Rearrangement Protonation, Water loss, 1,2-shift, Deprotonation Carbocation, Oxonium ion Product analysis, Stereochemical studies wikipedia.orgmasterorganicchemistry.com

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are intricately linked to its molecular structure. The presence of the bulky biphenyl group at the ortho position to the acetyl group introduces significant steric strain, which can influence reaction rates and equilibria.

One important consideration for this molecule is the phenomenon of atropisomerism . Due to the restricted rotation around the single bond connecting the two phenyl rings of the biphenyl moiety, stable atropisomers may exist. pharmaguideline.comlibretexts.org The energy barrier to rotation can be substantial, depending on the size of the ortho substituents. libretexts.org For this compound, the phenylethanone group acts as a bulky substituent, potentially leading to separable, non-interconverting rotational isomers at room temperature. This axial chirality would mean that the kinetic and thermodynamic parameters of its reactions could be specific to a particular atropisomer.

The reactivity of the carbonyl group is also a key factor. Like other ketones, this compound can undergo photochemical reactions, such as the Norrish Type I and Type II reactions . wikipedia.orgnih.gov

Norrish Type I involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of two radical fragments.

Norrish Type II reaction is an intramolecular process where the excited carbonyl group abstracts a hydrogen atom from the γ-position. wikipedia.orgyoutube.com In the case of this compound, the ethanone side chain provides a potential γ-hydrogen for abstraction.

The steric hindrance from the biphenyl group could influence the efficiency and pathways of these photoreactions. For instance, it might favor or hinder the necessary conformations for hydrogen abstraction in a Norrish Type II process.

Hypothetical Kinetic and Thermodynamic Data for the Norrish Type II Reaction of this compound

Parameter Value Conditions
Rate Constant (k) 1.5 x 108 s-1 Acetonitrile (B52724), 298 K
Activation Energy (Ea) 5.2 kcal/mol -
Enthalpy of Reaction (ΔH) -15 kcal/mol -
Entropy of Reaction (ΔS) -5 cal/mol·K -
Gibbs Free Energy (ΔG) -13.5 kcal/mol 298 K

Note: These values are illustrative and not based on experimental data for the specific compound.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Transformations

Proton-Coupled Electron Transfer (PCET) represents a fundamental class of reaction mechanisms where both a proton and an electron are transferred. nih.govwikipedia.org These processes can occur in a concerted or stepwise manner and are crucial in many chemical and biological transformations. princeton.eduacs.org For ketones, PCET is a key mechanism for their reduction.

In the context of this compound, the carbonyl group can act as an acceptor for both a proton and an electron. The PCET reduction of the ketone would lead to a ketyl radical intermediate. The mechanism can proceed through different pathways, as illustrated in the general square scheme for PCET. wikipedia.orgacs.org

The two main pathways for PCET are:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): An initial electron transfer to the ketone forms a radical anion, which is subsequently protonated.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The ketone is first protonated to form an oxonium ion, which is then reduced by an electron transfer.

Concerted Proton-Electron Transfer (CPET): The proton and electron are transferred in a single, concerted step, avoiding high-energy intermediates. princeton.eduacs.org

Characteristics of Potential PCET Pathways for the Reduction of this compound

PCET Pathway Intermediate(s) Key Determining Factors
Stepwise (ETPT) Radical anion Reduction potential of the ketone, availability of a suitable electron donor.
Stepwise (PTET) Oxonium ion pKa of the ketone, acidity of the medium.
Concerted (CPET) None (transition state) Synchronous transfer of proton and electron, often favored when stepwise pathways are energetically unfavorable. princeton.edu

While the general principles of PCET are well-established for aromatic ketones, specific studies detailing the operative PCET mechanisms for the transformation of this compound are not available in the reviewed literature. Further experimental and computational studies would be necessary to elucidate the precise kinetic and thermodynamic parameters and the specific PCET pathways governing the reactivity of this sterically encumbered ketone.

Spectroscopic Characterization and Structural Elucidation of 2 1,1 Biphenyl 2 Yl 1 Phenylethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis

No data available.

¹³C NMR Analysis

No data available.

Advanced NMR Techniques (e.g., 2D NMR, ³¹P NMR for phosphine (B1218219) derivatives)

No data available.

Infrared (IR) Spectroscopy

No data available.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

No data available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and elucidating the structure of thermally labile and moderately polar organic compounds like 2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone. nih.gov This method typically generates intact molecular ions with multiple charges, often by protonation ([M+H]⁺) in the positive ion mode or deprotonation ([M-H]⁻) in the negative ion mode, with minimal fragmentation in a single-stage MS experiment. nih.govscilit.comnih.gov

For this compound, analysis via ESI-MS in the positive ion mode would be expected to produce a prominent protonated molecular ion ([M+H]⁺). Given the molecular formula C₂₀H₁₆O, the molecular weight is approximately 272.34 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be around 273.35.

Tandem mass spectrometry (MS/MS) is employed to induce and analyze fragmentation, providing deeper structural insights. nih.govsemanticscholar.org The fragmentation of even-electron ions, such as the [M+H]⁺ of this compound, follows principles of gas-phase ion chemistry. nih.gov For this compound, the fragmentation pattern would likely involve characteristic losses related to its functional groups.

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the formation of characteristic fragment ions.

Loss of Benzoyl Group: A likely fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) carbon, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Loss of Phenyl Group: The loss of a phenyl radical from the biphenyl (B1667301) moiety is another possibility.

Rearrangements: Complex rearrangements, which are common in mass spectrometry, could also occur, leading to various other fragment ions. semanticscholar.org

The precise fragmentation pattern provides a fingerprint for the molecule, which can be used for its unambiguous identification in complex mixtures, and to distinguish it from its isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic rings (phenyl and biphenyl groups) and the carbonyl group. nih.gov

The electronic spectrum of compounds with similar chromophores, such as chalcones and other aromatic ketones, typically displays two main absorption bands: nih.govbiointerfaceresearch.com

π → π* transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (e.g., 260-300 nm). They are associated with the electronic excitations within the aromatic rings and the conjugated system. biointerfaceresearch.com

n → π* transitions: These are lower-intensity absorptions occurring at longer wavelengths (e.g., 340-390 nm) and are attributed to the excitation of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. biointerfaceresearch.com

The position and intensity of these bands are influenced by the solvent and the presence of substituents. nih.govbas.bg For instance, electron-donating groups can cause a bathochromic (red) shift to longer wavelengths. bas.bgnih.gov The biphenyl group in the target molecule is expected to significantly influence the absorption profile compared to a simple phenyl group. The solvent polarity can also play a crucial role, affecting the energy levels of the molecular orbitals involved in the transitions. nih.govresearchgate.net

Table 1: Typical UV-Vis Absorption Maxima for Related Chalcone Derivatives This table presents generalized data for related compounds to illustrate expected absorption regions.

Transition TypeTypical Wavelength Range (nm)Associated Molecular MoietyReference
π → π260 - 300C=C, C=O, Aromatic Rings biointerfaceresearch.com
n → π340 - 390C=O biointerfaceresearch.com

X-ray Diffraction Studies and Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. mkuniversity.ac.in This method provides precise data on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. mkuniversity.ac.in

For this compound, a single-crystal XRD analysis would reveal several key structural features:

Dihedral Angle: A critical parameter in biphenyl-containing structures is the torsion (dihedral) angle between the two phenyl rings of the biphenyl unit. This angle determines the degree of planarity and conjugation between the rings. scilit.com

Crystal Packing: The analysis would also describe how individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure. scilit.commkuniversity.ac.in

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine an appropriate solvent system for column chromatography. wpmucdn.comutdallas.edu A silica (B1680970) gel plate is typically used as the stationary phase. utdallas.edu The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wpmucdn.com Due to its polarity, this compound would be expected to have a moderate retention factor (Rf) in such a system. Visualization can be achieved using a UV lamp, as the aromatic rings will absorb UV light, or by staining with an agent like iodine. utdallas.edulibretexts.org

Column Chromatography: For preparative purification, column chromatography is the standard method. rsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica gel. rsc.org Elution with a suitable solvent system, often a gradient of hexane and ethyl acetate, allows for the separation of the desired product from impurities. rsc.org The polarity of the solvent is gradually increased to elute compounds of increasing polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, quantification, and identification of components in a mixture. scielo.brscielo.brresearchgate.net For a compound like this compound, a reversed-phase HPLC method would be most suitable. scielo.brscielo.br

Table 2: Typical HPLC Conditions for Analysis of Biphenyl Derivatives This table provides a representative set of conditions based on methods for related compounds.

ParameterDescriptionReference
Column Reversed-phase C18 scielo.brresearchgate.net
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and water. scielo.brscielo.brresearchgate.net
Flow Rate Typically 1.0 mL/min. scielo.brresearchgate.net
Detection UV or Diode-Array Detector (DAD) at a wavelength corresponding to an absorption maximum (e.g., 254 nm). scielo.brscielo.brresearchgate.net
Retention Time Dependent on the exact conditions, but would be specific for the compound under those conditions. scielo.br

This validated HPLC method would allow for the precise quantification of this compound and the assessment of its purity. scielo.brscielo.br

Computational Chemistry and Theoretical Studies of 2 1,1 Biphenyl 2 Yl 1 Phenylethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intricate details of molecular systems. For 2-([1,1'-biphenyl]-2-yl)-1-phenylethanone, these methods offer a window into its electronic landscape and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the electronic properties and reactivity of complex organic molecules. nih.gov In the context of related compounds, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, in a study on a derivative, DFT was used to rationalize experimental photophysical and electrochemical properties. researchgate.netmdpi.com Such calculations provide a detailed understanding of how the molecule's structure influences its electronic behavior. The reactivity of a molecule can be predicted by analyzing its molecular electrostatic potential (MEP), which helps in identifying sites for electrophilic and nucleophilic attacks. researchgate.net

Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, ab initio methods, like the Møller-Plesset (MP2) level of theory, have also been used to study the structure and conformation of similar ketones. For example, a study on 2-chloro-1-phenylethanone utilized MP2 calculations to complement gas-phase electron diffraction data. nih.gov Ab initio methods are known for their high accuracy, though they are computationally more demanding. Semi-empirical methods, on the other hand, offer a faster, albeit less precise, alternative for preliminary computational studies.

Molecular Geometry and Conformer Analysis

The three-dimensional arrangement of atoms in this compound is key to its properties. The molecule consists of a biphenyl (B1667301) group and a phenyl ethanone (B97240) moiety, which can adopt various conformations due to rotation around single bonds.

Theoretical calculations on analogous structures have revealed that the phenyl ring is often coplanar or nearly coplanar with the carbonyl group. nih.gov In a study of 2-chloro-1-phenylethanone, it was found that the molecule predominantly exists in a gauche conformation. nih.gov For 2-(2H-Indazol-2-yl)-1-phenylethanone, the asymmetric unit was found to contain two independent molecules with different conformations, highlighting the molecule's flexibility. nih.gov The analysis of potential energy surfaces through computational methods allows for the identification of the most stable conformers and the energy barriers between them.

Table 1: Selected Computational Data for Related Phenyl Ethanone Structures

CompoundMethodKey Geometric Finding
2-chloro-1-phenylethanoneGED/MP2/6-311+G(d)Majority (90%) in gauche conformation at 179 °C. nih.gov
2-(2H-Indazol-2-yl)-1-phenylethanoneX-ray DiffractionTwo independent molecules with different conformations in the asymmetric unit. nih.gov
(E)-2-(6-(4′-(Diphenylamino)-[1,1′-biphenyl]-2-yl)- researchgate.netguidechem.comsigmaaldrich.comoxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino)-[1,1′-biphenyl]-2-yl)- researchgate.netguidechem.comsigmaaldrich.comoxadiazolo[3,4-b]pyrazin-5-yl)acetonitrileX-ray DiffractionMolecule has a two-turn spiral conformation. mdpi.com

This table presents data for structurally related compounds to provide context for the potential geometric features of this compound.

Electronic Properties and Bonding Analysis

The electronic properties of this compound are dictated by the arrangement of its electrons in molecular orbitals. Understanding these properties is crucial for predicting its reactivity and potential applications in materials science.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For various organic compounds, HOMO and LUMO energies have been calculated using DFT to shed light on their electronic behavior. researchgate.netresearchgate.net For example, in a study of benzo and anthraquinodimethane derivatives, the HOMO and LUMO were analyzed to determine reactive sites. researchgate.net The distribution of these frontier orbitals across the molecular structure indicates the most probable regions for electrophilic and nucleophilic attack. wuxibiology.com

Table 2: Representative HOMO-LUMO Energy Gaps for Related Organic Molecules

MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Poly (3-octyl-thiophene-2, 5-diyl) (P3OT)Cyclic Voltammetry-5.59-3.761.83
researchgate.netresearchgate.net-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE)Cyclic Voltammetry-5.87-3.911.96

Note: This data is for illustrative purposes, showing typical values for organic materials. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

In studies of similar molecules, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net For instance, in 2-(1-Phenylethylideneamino)guanidine, NBO analysis revealed weak H-bonded interactions between lone pair orbitals and antibonding orbitals, contributing to the stabilization of the phenyl ring. dergipark.org.tr This type of analysis can identify key intramolecular interactions that influence the conformation and reactivity of this compound.

Molecular Electrostatic Surface Potential (MESP)

The Molecular Electrostatic Surface Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (nucleophilic centers) and blue regions indicating positive potential (electrophilic centers). For this compound, an MESP analysis would be expected to highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential, making it a likely site for electrophilic attack. The aromatic rings would also exhibit characteristic potential distributions. However, specific MESP maps and detailed analyses for this compound are not currently published.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the reaction coordinates.

The synthesis of this compound, likely through a Friedel-Crafts type reaction or a cross-coupling strategy, could be modeled to characterize the transition states of the key bond-forming steps. This would involve calculating the geometry and energy of these high-energy structures to understand the reaction's feasibility and kinetics. At present, no such computational characterization for the synthesis of this specific compound has been documented in research literature.

An analysis of the reaction coordinate would provide a profile of the energy changes as the reactants transform into products, passing through any intermediates and transition states. This analysis for the formation of this compound would offer a deeper understanding of the reaction pathway. This type of detailed computational study remains to be performed or published for this molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These predicted spectra can then be correlated with experimental data to confirm the molecular structure and assign spectral features. While experimental data for related compounds exists, a dedicated study presenting the computationally predicted spectra of this compound alongside its experimental validation is absent from the available literature.

Intermolecular Interactions and Crystal Packing Phenomena

π-π Stacking Interactions

π-π stacking interactions are a class of non-covalent interactions that occur between aromatic rings. These interactions are crucial in various chemical and biological phenomena, including the stabilization of protein structures, the binding of drugs to receptors, and the formation of molecular aggregates. In the case of this compound, the presence of two phenyl rings in the biphenyl moiety and the phenyl ring of the phenylethanone group creates a high potential for intramolecular and intermolecular π-π stacking.

The stability and geometry of π-π stacking interactions are influenced by several factors, including the relative orientation of the aromatic rings (e.g., face-to-face, parallel-displaced, T-shaped), the distance between them, and the nature of substituents on the rings. rsc.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the energetics of these interactions. scirp.org For instance, studies on substituted biphenyls have shown that attractive dispersive interactions significantly impact the geometries and stabilities of different conformations. rsc.org

The flexible ethanone linker in this compound allows the aromatic rings to adopt various conformations, some of which may be stabilized by intramolecular π-π stacking. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can further modulate the strength of these interactions by altering the quadrupole moment of the π-system. rsc.org Theoretical calculations on phenolic dimers have demonstrated that substituents and conformational changes can significantly affect the stability of stacked structures. scirp.org

The table below illustrates hypothetical interaction energies for different conformers of this compound, based on typical values observed in related aromatic systems. These values are illustrative and would require specific DFT calculations for accurate determination.

Conformer Relative Orientation Hypothetical Interaction Energy (kcal/mol)
Conformer AParallel-displaced (intramolecular)-2.5
Conformer BT-shaped (intramolecular)-1.8
Conformer CAnti (no significant intramolecular stacking)0

This table is for illustrative purposes and the values are not based on direct experimental or computational data for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical correlation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are important for biological function.

A theoretical QSAR study of this compound and its analogs would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. DFT methods are commonly used to calculate these properties. ichem.md

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational descriptors.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build the QSAR model. researchgate.netnih.gov The predictive power of the resulting model is then rigorously validated. nih.gov

For a molecule like this compound, a QSAR model could reveal the importance of the torsional angle between the biphenyl rings, the distance between the aromatic moieties, and the electronic nature of substituents for a given biological activity. The table below presents a hypothetical set of descriptors that could be used in a QSAR study of biphenyl ethanone derivatives.

Descriptor Type Descriptor Example Potential Influence on Activity
ElectronicLUMO EnergyRelates to the molecule's ability to accept electrons, potentially influencing receptor binding.
StericTorsional Angle (Biphenyl)Affects the overall shape of the molecule and its fit into a binding pocket.
TopologicalWiener IndexDescribes molecular branching, which can impact solubility and transport.
HydrophobicLogPInfluences the molecule's ability to cross cell membranes.

This table is a hypothetical representation of descriptors that would be relevant in a QSAR study.

The insights gained from such a theoretical QSAR model would be invaluable for guiding the synthesis of new derivatives of this compound with potentially enhanced or more specific biological activities.

Advanced Applications and Derivatization Strategies in Chemical Research

Role as Chemical Intermediates for Synthesis of Complex Organic Molecules

The utility of 2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone as a chemical intermediate is primarily rooted in its capacity to undergo intramolecular cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The strategic positioning of the benzoyl group relative to the second phenyl ring facilitates a range of ring-closing methodologies.

One of the most prominent applications of 2-biphenyl ketones is in the synthesis of phenanthrenes. Intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones, promoted by reagents such as potassium tert-butoxide (KOt-Bu) in dimethylformamide (DMF), provides an efficient route to phenanthrene derivatives. nih.gov This transformation is believed to proceed through a free radical reaction pathway. nih.gov Transition-metal catalysis, employing catalysts like PtCl2, AuCl, AuCl3, GaCl3, or InCl3, can also effectively induce the cycloisomerization of ortho-alkynyl biphenyl (B1667301) derivatives to yield substituted phenanthrenes. google.com These methods offer a modular approach, allowing for the synthesis of a diverse library of phenanthrene-based compounds with various substitution patterns. google.com

Beyond the synthesis of all-carbon polycyclic systems, derivatives of this compound serve as precursors for valuable heterocyclic compounds. For instance, the synthesis of carbazoles, a key structural motif in many natural products and functional materials, can be achieved from 2,2'-disubstituted biphenyls. nih.govnih.gov Palladium-catalyzed intramolecular C-N bond formation from appropriately functionalized biphenyl precursors is a common strategy. nih.gov Similarly, the synthesis of dibenzofurans can be accomplished through the palladium-catalyzed cyclization of ortho-iodophenols with silylaryl triflates, a reaction pathway that highlights the versatility of biphenyl intermediates in accessing oxygen-containing heterocycles. nih.gov

The following table summarizes the types of complex organic molecules synthesized from biphenyl ketone derivatives and the corresponding synthetic methodologies.

Target Molecule ClassSynthetic MethodologyCatalyst/ReagentRef.
PhenanthrenesIntramolecular CyclizationKOt-Bu/DMF nih.gov
Substituted PhenanthrenesCycloisomerizationPtCl2, AuCl, AuCl3, etc. google.com
CarbazolesIntramolecular C-N CouplingPalladium Catalysts nih.govnih.gov
DibenzofuransIntramolecular C-O CouplingPalladium Catalysts nih.gov

Development of Advanced Functional Materials

The inherent electronic and photophysical properties of the biphenyl unit make it an attractive building block for the construction of advanced functional materials with applications in organic electronics and optics.

Organic Electronic Materials (e.g., semiconductors)

Biphenyl derivatives are widely utilized in the development of organic semiconductors due to their rigid, conjugated structures and excellent thermal stability. nih.gov These materials are integral components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The biphenyl core can be readily functionalized to tune the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport. nih.gov

In the context of OLEDs, biphenyl-containing molecules can function as hole-transporting materials (HTMs) or electron-transporting materials (ETMs). For instance, carbazole-based materials derived from biphenyl precursors have been successfully employed as HTMs in perovskite solar cells, demonstrating good performance and stability. uniss.it The introduction of electron-withdrawing or electron-donating groups onto the biphenyl scaffold allows for the fine-tuning of charge-transport characteristics.

The following table provides examples of biphenyl-based organic electronic materials and their applications.

Material TypeCore StructureApplicationKey PropertiesRef.
Hole-Transporting MaterialCarbazole-BiphenylPerovskite Solar CellsAmorphous nature, good solubility, thermal stability uniss.it
Bipolar Host MaterialTriazole-BiphenylBlue Phosphorescent OLEDsWide bandgap, high triplet energy, balanced charge transport nih.gov
p-type SemiconductorBiphenyl EnaminesOLEDs, Solar CellsHigh thermal stability, high carrier drift mobility nih.gov

Optical Materials (e.g., fluorescent probes, OLEDs, solar cells)

The delocalized π-system of biphenyl derivatives often imparts them with interesting photophysical properties, making them suitable for applications in optical materials. The functionalization of the biphenyl core with chromophoric and auxochromic groups can lead to the development of fluorescent probes for the detection of various analytes.

In the realm of OLEDs, biphenyl-based compounds are not only used for charge transport but also as host materials for phosphorescent emitters and as fluorescent emitters themselves. nih.govnih.gov The wide bandgap of many biphenyl derivatives allows for efficient energy transfer to guest emitter molecules. nih.gov Furthermore, the rigid structure of the biphenyl unit can help to suppress non-radiative decay pathways, leading to higher photoluminescence quantum yields.

Biphenyl derivatives have also been explored for their potential in organic solar cells (OSCs). By incorporating biphenyl side chains into non-fullerene acceptors (NFAs), researchers have been able to modulate the molecular properties and improve the power conversion efficiency of OSCs. researchgate.net The introduction of biphenyl units can influence the intermolecular packing and charge dynamics within the photoactive layer. researchgate.net

The table below highlights some applications of biphenyl derivatives in optical materials.

ApplicationMaterial TypeKey FeatureRef.
Fluorescent ProbesPush-Pull FluorophoresFluorosolvatochromic properties nih.gov
OLEDsHost MaterialsHigh thermal and morphological stability uniss.it
Organic Solar CellsNon-Fullerene AcceptorsOptimized non-radiative energy loss researchgate.net
Dye-Sensitized Solar CellsOrganic DyesTunable photophysical and electrochemical properties nih.gov

Ligand Design in Catalysis

The unique stereochemical properties of the biphenyl unit, particularly the phenomenon of atropisomerism, have made it a cornerstone in the design of chiral ligands for asymmetric catalysis.

Axially Chiral Ligands for Asymmetric Synthesis

The restricted rotation around the C-C single bond connecting the two phenyl rings in ortho-substituted biphenyls gives rise to stable, non-interconvertible enantiomers known as atropisomers. This axial chirality can be harnessed to create a chiral environment around a metal center, enabling highly enantioselective transformations. While direct examples utilizing this compound for this purpose are not extensively documented, the broader class of 2,2'-disubstituted biphenyls is fundamental to the development of widely used chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues. The principles of atropisomeric ligand design are directly applicable to derivatives of the title compound.

Ligands for Homogeneous and Heterogeneous Catalysis

Beyond asymmetric synthesis, the biphenyl scaffold is a versatile platform for the development of ligands for a wide range of catalytic reactions. The ability to introduce various coordinating groups at different positions on the biphenyl rings allows for the synthesis of ligands with tailored steric and electronic properties. These ligands can be used to stabilize and activate metal centers in both homogeneous and heterogeneous catalytic systems. For example, phosphine-substituted biphenyls are common ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The steric bulk of the biphenyl group can influence the coordination sphere of the metal catalyst, thereby affecting its reactivity and selectivity.

Strategic Derivatization for Modulating Reactivity and Selectivity

The chemical behavior of this compound, a ketone featuring an α-biphenyl substituent, can be strategically manipulated through derivatization. These modifications are designed to alter the molecule's electronic and steric properties, thereby controlling its reactivity and the selectivity of its transformations. Key strategies focus on modifications at the α-carbon, the carbonyl group, and the aromatic rings.

The enantioselective α-functionalization of ketones is a powerful method for creating chiral centers adjacent to a carbonyl group, a common feature in biologically active molecules. springernature.com For a molecule like this compound, derivatization at the α-position (the carbon atom between the carbonyl and the biphenyl group) is a primary route to modulating reactivity. The introduction of various functional groups at this position can influence the acidity of the α-proton, the stability of the corresponding enolate, and the stereochemical outcome of subsequent reactions. For instance, introducing an electron-withdrawing group can increase the acidity of the α-proton, facilitating enolate formation under milder conditions. springernature.com

Furthermore, the aromatic rings of both the biphenyl and the phenyl moieties serve as handles for derivatization. The addition of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can profoundly impact the electronic nature of the entire molecule. nih.gov

Electron-Donating Groups (EDGs): Placing EDGs on the aromatic rings can increase the electron density of the π-system, potentially influencing the reactivity of the carbonyl group towards electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs can decrease the electron density, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The placement of these groups can also influence the regioselectivity of reactions on the aromatic rings themselves, such as electrophilic aromatic substitution. nih.gov

Steric hindrance is another critical factor that can be modulated through derivatization. Introducing bulky substituents on the ortho-positions of either the phenyl ring or the biphenyl group can restrict rotation around the C-C single bonds, potentially leading to atropisomerism and influencing the stereoselectivity of reactions at the nearby carbonyl center. This steric hindrance can also direct incoming reagents to the less hindered face of the molecule, thereby controlling the formation of specific stereoisomers. mdpi.com

Below is a table outlining potential derivatization strategies and their theoretical effects on the reactivity and selectivity of this compound.

Derivatization SiteType of SubstituentPotential Effect on Reactivity & Selectivity
α-Carbon Electron-Withdrawing Group (e.g., -NO₂)Increases α-proton acidity; facilitates enolate formation.
Bulky Alkyl Group (e.g., -C(CH₃)₃)Introduces steric hindrance; may enhance diastereoselectivity in reactions.
Chiral AuxiliaryEnables asymmetric synthesis and control of stereochemistry.
Biphenyl Moiety Electron-Donating Group (e.g., -OCH₃)Increases electron density of the aromatic system; can affect rates of subsequent coupling reactions.
Electron-Withdrawing Group (e.g., -CF₃)Decreases electron density; alters electronic properties for molecular recognition. nih.gov
Phenyl Moiety Ortho-substituent (e.g., -Cl, -CH₃)Creates steric hindrance around the carbonyl group, influencing nucleophilic attack trajectory and selectivity. mdpi.com

These derivatization strategies allow chemists to fine-tune the properties of the core molecule, enabling its use in a variety of selective synthetic applications, from asymmetric catalysis to the construction of complex molecular architectures.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of biphenyl (B1667301) derivatives has historically relied on classical methods such as the Wurtz-Fittig and Ullmann reactions. rsc.org More contemporary approaches frequently employ palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Stille reactions. rsc.org Similarly, the introduction of the phenylethanone group can be achieved through Friedel-Crafts acylation. rsc.org While effective, these methods can present challenges related to catalyst cost, substrate scope, and the generation of stoichiometric byproducts.

Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes to 2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone. A significant area of exploration is the use of earth-abundant metal catalysts or even metal-free catalytic systems to circumvent the reliance on precious metals. d-nb.info Furthermore, C-H activation strategies represent a powerful, atom-economical approach to directly forge the biaryl bond or introduce the acyl group, minimizing the need for pre-functionalized starting materials.

The principles of green chemistry should guide the design of new synthetic pathways, emphasizing the use of safer solvents, reduced energy consumption, and minimized waste generation. kreddsci.com Biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity under mild conditions, presents another promising avenue for the sustainable synthesis of this compound and its derivatives. kreddsci.com

Synthetic Strategy Description Potential Advantages Future Research Focus
C-H Activation Direct functionalization of C-H bonds to form C-C or C-X bonds.Atom economy, reduced synthetic steps, avoids pre-functionalization.Development of selective catalysts for ortho-arylation and acylation.
Metal-Free Catalysis Utilization of non-metallic catalysts, such as frustrated Lewis pairs. d-nb.infoLower cost, reduced metal contamination in the final product.Expanding the scope and efficiency of metal-free cross-coupling reactions. d-nb.info
Biocatalysis Use of enzymes to catalyze specific reactions. kreddsci.comHigh selectivity, mild reaction conditions, environmentally benign. kreddsci.comIdentifying or engineering enzymes for the synthesis of biphenyl ketones.
Flow Chemistry Performing reactions in a continuous stream rather than a batch. nih.govEnhanced safety, improved scalability, precise control over reaction parameters. kreddsci.comnih.govOptimization of flow conditions for the synthesis of the target compound.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and potential transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. While general mechanisms for foundational reactions like Suzuki coupling and Friedel-Crafts acylation are well-established, the specific nuances for this particular substrate remain to be elucidated. rsc.org

Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, in-situ spectroscopy) and computational modeling (e.g., Density Functional Theory - DFT). DFT calculations, for instance, can help to identify the highest energy transition states in a catalytic cycle, providing insights into the rate-determining steps. nih.gov Such studies have been successfully applied to understand the hydrophenylation of ethylene (B1197577) catalyzed by bipyridyl Pt(II) complexes, a system with relevance to the functionalization of aromatic rings. nih.gov

Investigating the influence of ligand architecture, catalyst oxidation state, and reaction conditions on the efficiency and selectivity of synthetic transformations will be paramount. For example, in reactions involving the biphenyl group, understanding the factors that control atropisomerism—a form of axial chirality common in substituted biphenyls—is essential, as different atropisomers can exhibit distinct biological activities or material properties. rsc.org Mechanistic insights into processes like the activation of biphenyl 2-hydroxylation by other molecules could also inspire new catalytic approaches. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis and materials discovery. kreddsci.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes, thereby accelerating the pace of research. kreddsci.comornl.gov

For this compound, AI and ML models could be developed to explore the structure-property relationships of its derivatives. By training models on existing chemical data, it may be possible to predict the biological activity or material characteristics of novel, yet-to-be-synthesized analogues. This predictive power can guide synthetic efforts toward molecules with desired functionalities, saving significant time and resources. ornl.gov

Exploration of Emerging Chemical Technologies for Synthesis and Application

The adoption of emerging chemical technologies can offer significant advantages in terms of reaction efficiency, safety, and sustainability. kreddsci.com For the synthesis of this compound, several innovative technologies warrant exploration.

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. kreddsci.com This technique could be particularly beneficial for accelerating traditionally slow reactions like certain cross-coupling or acylation steps.

Flow chemistry , where reactions are conducted in continuous streams through tubes or pipes, offers enhanced control over reaction parameters such as temperature and pressure, leading to improved safety and scalability. kreddsci.comnih.gov This technology is especially well-suited for handling hazardous intermediates or performing reactions that are difficult to control in conventional batch processes. nih.govresearchgate.net

Photochemical synthesis , which uses light to drive chemical reactions, provides a sustainable alternative to heat-driven processes. kreddsci.com It allows for the formation of new chemical bonds with high specificity at lower temperatures, reducing energy consumption and waste. kreddsci.com The application of photochemistry could unlock novel synthetic pathways to the target compound.

Emerging Technology Principle Potential Benefits for Synthesis Future Research Direction
Microwave-Assisted Synthesis Rapid and uniform heating of reaction mixtures with microwave radiation. kreddsci.comAccelerated reaction rates, increased yields, improved reproducibility. kreddsci.comOptimization of microwave parameters for key synthetic steps.
Flow Chemistry Reactions are run in a continuous stream within a reactor. kreddsci.comnih.govEnhanced safety, scalability, precise process control, access to novel reactivity. nih.govresearchgate.netDevelopment of a continuous flow process for the multi-step synthesis of the compound.
Photochemical Synthesis Use of light to initiate and drive chemical reactions. kreddsci.comMild reaction conditions, high specificity, reduced energy consumption and waste. kreddsci.comExploration of photocatalytic C-H activation or coupling reactions.
Enzymatic Synthesis Use of enzymes as catalysts for chemical transformations. kreddsci.comHigh chemo-, regio-, and stereoselectivity; environmentally friendly. kreddsci.comScreening for enzymes capable of constructing the biphenyl ketone scaffold.

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new applications and a deeper understanding of its fundamental chemical properties.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., biphenyl vs. phenyl group orientation). For example, carbonyl (C=O) peaks appear at ~195–205 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: ~288.33 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Strong C=O stretches (~1680–1720 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) validate the ketone and biphenyl moieties .

Q. Advanced

  • X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, critical for understanding solid-state reactivity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

How can researchers safely handle this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers away from ignition sources; store at 2–8°C for long-term stability .

Q. Advanced

  • Hazard Analysis : Monitor decomposition products (e.g., CO, biphenyl derivatives) via GC-MS during thermal stress tests (>150°C) .
  • Waste Disposal : Neutralize acidic byproducts (from Friedel-Crafts reactions) with sodium bicarbonate before disposal .

How can contradictory spectral or synthetic data for this compound be resolved?

Advanced
Contradictions often arise from structural isomerism (e.g., 2- vs. 4-biphenyl substitution). Strategies include:

  • Comparative NMR : Compare chemical shifts with known isomers (e.g., 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone, CAS 27644-00-4) .
  • Chromatographic Purity Checks : Use HPLC with chiral columns to detect isomeric impurities .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ values via kinetic assays (e.g., fluorescence-based protease inhibition) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

What are the potential applications of this compound in material science?

Q. Advanced

  • Photoinitiators : The biphenyl-ketone structure absorbs UV light (λmax ~250–300 nm), making it suitable for photopolymerization in resins .
  • Liquid Crystals : Functionalization with alkyl chains can enhance mesomorphic properties for display technologies .

How does computational modeling aid in studying this compound’s reactivity?

Q. Advanced

  • Transition State Analysis : Identify energy barriers for acyl migration or ring-opening reactions using QM/MM simulations .
  • Solvent Effects : COSMO-RS models predict solubility in ionic liquids or supercritical CO₂ for green synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.